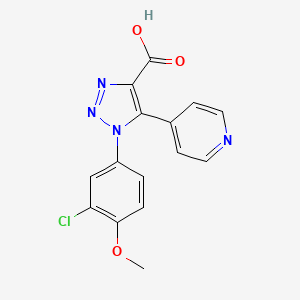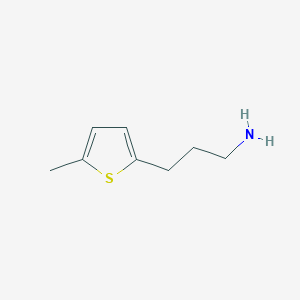
3-(5-Methylthiophen-2-yl)propan-1-amin
Übersicht
Beschreibung
“3-(5-Methylthiophen-2-yl)propan-1-amine” is a compound that belongs to the class of amphetamines. It has a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol . The compound is also known by other synonyms such as 2-Thiophenepropanamine and 3-(5-Methyl-2-thienyl)propylamine .
Molecular Structure Analysis
The molecular structure of “3-(5-Methylthiophen-2-yl)propan-1-amine” consists of a five-membered thiophene ring with a methyl group at the 5-position, and a propylamine side chain . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methylthiophen-2-yl)propan-1-amine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 155.26 g/mol . More specific properties such as melting point, boiling point, and solubility are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Der Thiophen-Rest, der Teil der Struktur von 3-(5-Methylthiophen-2-yl)propan-1-amin ist, wurde bei der Synthese von Antikrebsmitteln verwendet . Derivate dieser Verbindung haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt und sie zu einem wertvollen Gut bei der Entwicklung neuer Chemotherapeutika gemacht.
Materialwissenschaft: Organische Halbleiter
Thiophenderivate spielen eine bedeutende Rolle in der Weiterentwicklung organischer Halbleiter . Die elektronischen Eigenschaften dieser Verbindungen machen sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet und tragen so zur Entwicklung flexibler und leichter elektronischer Geräte bei.
Industrielle Chemie: Korrosionsinhibitoren
In industriellen Anwendungen werden Thiophen und seine Derivate, einschließlich this compound, als Korrosionsinhibitoren eingesetzt . Diese Verbindungen schützen Metalle und Legierungen vor korrosiven Prozessen und verlängern so die Lebensdauer industrieller Maschinen und Infrastrukturen.
Umweltanwendungen: Metallkomplexbildner
Thiophenderivate wirken als Metallkomplexbildner . Sie können Komplexe mit verschiedenen Metallen bilden, die in Umweltensanierungsprozessen eingesetzt werden können, um Schwermetalle und andere Schadstoffe aus Wasser und Boden zu entfernen.
Lebensmittelindustrie: Natürliche Lebensmittelkonservierungsmittel
Einige Thiophenderivate wurden aufgrund ihrer antimikrobiellen Aktivität als natürliche Lebensmittelkonservierungsmittel vorgeschlagen . Sie können das Wachstum von Bakterien und Pilzen hemmen und so die Langlebigkeit und Sicherheit von Lebensmitteln gewährleisten.
Landwirtschaft: Entwicklung von Insektiziden
Das strukturelle Gerüst von Thiophen wird bei der Entwicklung von Insektiziden verwendet . Diese Verbindungen können Schädlingpopulationen in landwirtschaftlichen Umgebungen wirksam kontrollieren und so zum Schutz der Ernte und zur Steigerung der Erträge beitragen.
Pharmazeutische Forschung: Kinase-Hemmung
Thiophenderivate sind für ihre Kinase-hemmenden Eigenschaften bekannt . Kinasen sind Enzyme, die eine entscheidende Rolle in verschiedenen Zellprozessen spielen, und ihre Hemmung kann zur Entwicklung von Medikamenten zur Behandlung von Krankheiten wie Krebs und entzündlichen Erkrankungen führen.
Analytische Chemie: Referenzmaterialien
Aufgrund seiner klar definierten Struktur und Eigenschaften kann this compound als Referenzmaterial in der analytischen Chemie dienen. Es kann verwendet werden, um Instrumente zu kalibrieren und analytische Methoden zu validieren, wodurch die Genauigkeit und Zuverlässigkeit der chemischen Analyse sichergestellt werden.
Safety and Hazards
Safety information for “3-(5-Methylthiophen-2-yl)propan-1-amine” is provided by Ambeed . Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It is also advised to wear protective gloves, clothing, eye protection, and face protection when handling the compound .
Zukünftige Richtungen
Thiophene and its derivatives, including “3-(5-Methylthiophen-2-yl)propan-1-amine”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more effective pharmacological agents based on thiophene derivatives is a topic of interest .
Eigenschaften
IUPAC Name |
3-(5-methylthiophen-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGJHODEJWQRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




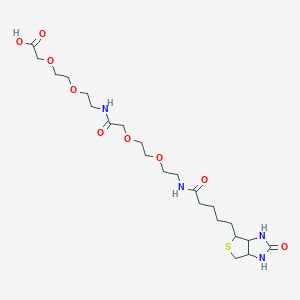
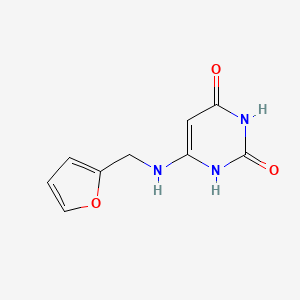

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

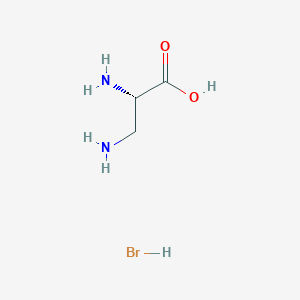


![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)


